molecular formula C23H22N4O3S B3037594 3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 496801-45-7

3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B3037594
CAS No.: 496801-45-7
M. Wt: 434.5 g/mol
InChI Key: QHVGSMBQJNRQTH-UHFFFAOYSA-N
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Description

3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 2-(pyridin-4-yl)acetonitrile in the presence of a base to form an intermediate chalcone. This intermediate is then reacted with 2-cyanothioacetamide under basic conditions to form the thienopyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinone derivatives, while reduction can yield amines or alcohols.

Scientific Research Applications

3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide apart is its unique combination of functional groups, which confer specific biological activities and make it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-29-18-6-3-14(13-19(18)30-2)7-12-26-22(28)21-20(24)16-4-5-17(27-23(16)31-21)15-8-10-25-11-9-15/h3-6,8-11,13H,7,12,24H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVGSMBQJNRQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
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3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
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3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
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3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
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3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
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3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide

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